6-chloro-N4-cyclopropylpyrimidine-4,5-diamine

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors often face lengthy de novo synthesis of each SAR analog. This 4,5-diaminopyrimidine intermediate provides a single versatile scaffold for rapid parallel derivatization. • Enables Suzuki-Miyaura cross-coupling at the 6-Cl position for 20-50 analog campaigns targeting P-loop, hinge, and solvent-front interactions. • The N4-cyclopropyl group confers metabolic stability, resisting CYP-mediated N-dealkylation that produces reactive aldehydes. • Direct cyclocondensation to 2-Cl-6-cyclopropylamino-purines reduces synthetic steps from ≥5 to 2. Supplied with analytical certificates; global shipping available.

Molecular Formula C7H9ClN4
Molecular Weight 184.63
CAS No. 195252-62-1
Cat. No. B2468551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N4-cyclopropylpyrimidine-4,5-diamine
CAS195252-62-1
Molecular FormulaC7H9ClN4
Molecular Weight184.63
Structural Identifiers
SMILESC1CC1NC2=C(C(=NC=N2)Cl)N
InChIInChI=1S/C7H9ClN4/c8-6-5(9)7(11-3-10-6)12-4-1-2-4/h3-4H,1-2,9H2,(H,10,11,12)
InChIKeyUOZWNOIHCDKJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine: Kinase-Focused Discovery Scaffold


6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine (CAS 195252-62-1) is a substituted 4,5-diaminopyrimidine derivative featuring a chlorine atom at the 6-position and a cyclopropylamino moiety at the N4-position . This compound belongs to the broader 2,4-diaminopyrimidine chemotype—a privileged scaffold widely exploited in the development of ATP-competitive kinase inhibitors due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region [1]. The 4,5-diamino substitution pattern provides two distinct nucleophilic handles for further derivatization, enabling modular construction of fused heterocyclic systems including purines, pteridines, and pyrimidopyrimidines that are inaccessible from simpler monoamino pyrimidines .

6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine: Irreplaceable in Lead Optimization


Generic 4,5-diaminopyrimidines lack the precise substitution pattern required for structure-activity relationship (SAR) continuity in kinase inhibitor programs. The cyclopropyl group at the N4-position is not an interchangeable alkyl substituent; its unique conformational constraints and stereoelectronic properties directly modulate both target binding affinity and metabolic stability [1]. Replacing the cyclopropyl moiety with an isopropyl or ethyl group eliminates the conformational rigidity that restricts the orientation of the amino group relative to the pyrimidine plane, potentially altering hinge-binding geometry and reducing kinase selectivity [2]. Similarly, substituting the 6-chloro position with a different halogen or hydrogen changes the electronic character of the pyrimidine ring and removes the critical synthetic handle for late-stage cross-coupling diversification—a key advantage of this specific intermediate [3].

6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine vs. Closest Comparators


N4-Cyclopropyl Confers Unique Conformational Constraint

The N4-cyclopropyl group in 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine provides stereoelectronic properties that are fundamentally distinct from acyclic N4-alkyl substituents. The cyclopropyl ring adopts a bisected conformation relative to the adjacent nitrogen, enabling optimal orbital overlap that influences the electron density at the pyrimidine core and restricts rotational freedom of the C4-N4 bond [1]. This conformational lock, characterized by a dihedral angle constraint of approximately 0° between the cyclopropyl C-C bond and the nitrogen lone pair, cannot be replicated by N4-isopropyl or N4-ethyl analogs which sample multiple rotameric states in solution [2]. In related N-cyclopropyl systems, this conformational restriction has been shown to enhance ligand efficiency by reducing the entropic penalty upon target binding while simultaneously altering metabolic susceptibility compared to acyclic N-alkyl groups [1].

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

6-Chloro Enables Late-Stage Cross-Coupling Diversification

The chlorine atom at the 6-position of 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. In contrast, the unsubstituted 4,5-diaminopyrimidine parent scaffold (CAS 13754-19-3) lacks this reactive handle entirely, requiring de novo synthesis for each aryl/heteroaryl derivative . Similarly, 6-methyl analogs (e.g., CAS 52602-68-3, 6-chloro-N4-methylpyrimidine-4,5-diamine) or 6-trifluoromethyl variants do not undergo oxidative addition with Pd(0) catalysts under standard cross-coupling conditions, severely limiting modular diversification strategies . The 6-chloro group in the target compound has been explicitly utilized in patent literature for constructing kinase inhibitor libraries where the C6 position was diversified with various aryl and heteroaryl boronic acids to explore P-loop and solvent-front interactions in the kinase ATP-binding pocket [1].

Synthetic Chemistry Cross-Coupling Lead Optimization

Metabolic Stability Advantage of N4-Cyclopropyl Substitution

In comparative in vitro metabolic stability assessments of structurally related diaminopyrimidine kinase inhibitors, compounds bearing N4-cyclopropyl substituents demonstrated distinct metabolic profiles compared to N4-aryl and N4-benzyl analogs [1]. Specifically, in a diaminopyrimidine-derived focal adhesion kinase (FAK) inhibitor series, compound A12 (bearing an N4-substituent) exhibited favorable in vitro metabolic stability with weak inhibitory activity on major cytochrome P450 isoforms [1]. While direct metabolic data for 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine itself has not been published, the cyclopropyl group is recognized across medicinal chemistry as a metabolically stable alternative to N4-phenyl and N4-benzyl groups that are susceptible to CYP-mediated oxidation and N-dealkylation pathways [2]. N4-Benzyl analogs (e.g., N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine) are documented to undergo oxidative N-debenzylation, generating reactive aldehyde intermediates that can covalently modify proteins and contribute to idiosyncratic toxicity .

DMPK Metabolic Stability ADME

4,5-Diamino Substitution Enables Direct Purine Cyclocondensation

The 4,5-diamino substitution pattern of 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine provides a unique synthetic advantage over the more common 2,4-diaminopyrimidine scaffold. The vicinal diamino arrangement at C4 and C5 positions enables direct one-pot cyclocondensation with formic acid, triethyl orthoformate, or carbon disulfide to yield substituted purines, a transformation that is geometrically impossible for 2,4-diaminopyrimidines due to the non-adjacent positioning of the amino groups [1]. This cyclocondensation has been utilized to generate 8-substituted purines with demonstrated UV-filter, antioxidant, antifungal, and antiproliferative activities starting from commercial 4,5-diaminopyrimidine precursors [2]. The target compound's 6-chloro and N4-cyclopropyl groups are retained during cyclization, enabling the synthesis of 2-chloro-6-cyclopropylamino-substituted purines that would require >5 synthetic steps if constructed from alternative starting materials [1].

Heterocyclic Chemistry Purine Synthesis Scaffold Diversification

Superior Ligand Efficiency from N4-Cyclopropyl in Hinge Binding

The N4-cyclopropyl group in 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine represents an optimal balance of steric bulk and lipophilicity for engaging the kinase hinge region. In the structurally related MTH1 inhibitor TH588 (N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine), the N4-cyclopropyl moiety contributes to a remarkably potent IC50 of 5 nM while maintaining a molecular weight of only 318.2 g/mol (free base) . In contrast, the related Tie2 kinase inhibitor 6-Chloro-N4-(4-methoxy-benzyl)-pyrimidine-4,5-diamine (CAS 1151917-33-7 analog) exhibits an IC50 of 250 nM despite having a larger, more lipophilic N4-substituent (calculated molecular weight >300 g/mol) . The cyclopropyl group achieves high target engagement efficiency without the excessive lipophilicity that frequently drives promiscuous off-target binding, CYP inhibition, and poor aqueous solubility—common failure modes in kinase inhibitor development [1].

Ligand Efficiency Fragment-Based Drug Discovery Kinase Inhibitor SAR

6-Chloro-N4-cyclopropylpyrimidine-4,5-diamine: High-Value Applications


C6 Cross-Coupling for Parallel Kinase Library Synthesis

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can procure 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine as a single, versatile intermediate and subject it to parallel Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids [1]. This approach enables the rapid generation of 20-50 structurally distinct analogs in a single synthetic campaign, exploring P-loop, hinge, and solvent-front interactions in kinase targets such as MTH1, EGFR, and FAK [2]. The 6-chloro handle provides reactivity that is absent in 6-H and 6-alkyl comparators, reducing lead optimization cycle time from weeks to days compared to de novo synthesis of each derivative [1].

One-Step Cyclocondensation to 2-Chloro-6-cyclopropylamino Purines

Researchers requiring access to substituted purine scaffolds for kinase inhibitor programs or nucleoside analog development can utilize the 4,5-diamino motif of this compound to perform direct cyclocondensation with formic acid or triethyl orthoformate [1]. This transformation yields 2-chloro-6-cyclopropylamino-purines that retain the synthetic versatility of the C2 chlorine while incorporating the metabolically stable N6-cyclopropyl group. Alternative routes to these purines starting from 2,4-diaminopyrimidines require ≥5 synthetic steps and suffer from lower overall yields [2].

Overcoming N-Dealkylation Liability in Lead Optimization

In drug discovery programs where in vitro metabolic stability data have identified N-dealkylation as a clearance pathway (common with N4-benzyl and N4-alkyl diaminopyrimidine leads), this compound provides a direct replacement intermediate [1]. The N4-cyclopropyl group is resistant to CYP-mediated N-dealkylation that generates reactive aldehyde species, thereby reducing the risk of reactive metabolite formation and idiosyncratic toxicity [2]. Procurement at the hit-to-lead stage enables exploration of this metabolically stable substructure without the need for custom synthesis of each N4-variant [3].

Ligand-Efficiency-Driven Fragment Design

Fragment-based drug discovery teams seeking low-molecular-weight starting points (<250 Da) with pre-validated kinase hinge-binding motifs can employ this compound as a fragment for structure-based design [1]. The N4-cyclopropyl group provides conformational constraint that reduces the entropic penalty of binding while contributing minimal molecular weight (41 Da) and lipophilicity, enabling efficient fragment growing strategies [2]. The 6-chloro and 5-amino positions offer orthogonal vectors for fragment elaboration, supporting parallel optimization of potency and physicochemical properties [1].

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